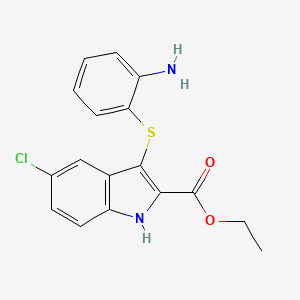

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester

Description

The compound 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester is a substituted indole derivative featuring:

- A 1H-indole core with a carboxylic acid group at position 2, esterified to an ethyl group.

- A chlorine substituent at position 4.

- A 3-((2-aminophenyl)thio) moiety at position 3, comprising a sulfur atom bridging the indole ring and a 2-aminophenyl group.

Properties

CAS No. |

206256-24-8 |

|---|---|

Molecular Formula |

C17H15ClN2O2S |

Molecular Weight |

346.8 g/mol |

IUPAC Name |

ethyl 3-(2-aminophenyl)sulfanyl-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H15ClN2O2S/c1-2-22-17(21)15-16(23-14-6-4-3-5-12(14)19)11-9-10(18)7-8-13(11)20-15/h3-9,20H,2,19H2,1H3 |

InChI Key |

GBESVLYBGASLHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-1H-indole-2-carboxylic acid ethyl ester

The starting material is often 5-chloroindole or 5-chloroindole-2-carboxylic acid. The carboxylic acid group at the 2-position is esterified to the ethyl ester using standard esterification protocols:

- Esterification Procedure:

- React 5-chloroindole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, use ethyl chloroformate or ethyl iodide with a base to form the ethyl ester.

- Reaction conditions typically involve refluxing in ethanol or an appropriate solvent.

- Purification is achieved by extraction and chromatography.

This step yields ethyl 5-chloro-1H-indole-2-carboxylate, a key intermediate.

Alternative Synthetic Routes

- Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) can be employed to couple a 3-halogenated indole ester with a 2-aminophenyl thiol derivative or protected thiol precursor.

- Thioester intermediates: Formation of thioesters followed by reduction or substitution to yield the thioether.

- Protection/deprotection strategies: The amino group on the 2-aminophenyl moiety may require protection (e.g., Boc or Fmoc) during the coupling step to prevent side reactions, followed by deprotection.

Final Purification and Characterization

- The final compound is purified by chromatographic techniques (silica gel column chromatography, preparative HPLC).

- Characterization includes NMR (1H, 13C), mass spectrometry (HRESI-MS), and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of 5-chloroindole-2-carboxylic acid | Ethanol, acid catalyst (H2SO4 or p-TsOH) | Ethanol | Reflux (80-100°C) | 80-90 | Standard Fischer esterification |

| Halogenation at 3-position | NBS or Br2 | CCl4 or DCM | 0-25°C | 70-85 | Selective bromination at C3 |

| Nucleophilic substitution | 2-Aminothiophenol, K2CO3 or NaH | DMF or DMSO | RT to 80°C | 60-75 | Formation of 3-((2-aminophenyl)thio) |

| Purification | Silica gel chromatography | - | - | - | Confirmed by NMR, MS |

Research Findings and Optimization Notes

- The presence of the electron-withdrawing chloro group at the 5-position enhances the electrophilicity of the 3-position, facilitating nucleophilic substitution.

- Esterification yields are optimized by controlling acid catalyst concentration and reaction time to avoid hydrolysis.

- The amino group on the 2-aminophenylthio substituent can interfere with coupling; protection strategies improve yields and selectivity.

- Cross-coupling methods provide alternative routes with potentially higher regioselectivity and milder conditions but require palladium catalysts and ligands.

- Reaction monitoring by TLC and HPLC is essential to optimize reaction times and minimize side products.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an HIV-1 integrase inhibitor, which could be useful in developing antiretroviral therapies.

Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole nucleus chelates with magnesium ions within the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a promising candidate for antiretroviral therapy.

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related indole derivatives, focusing on substituent variations, synthetic routes, and inferred properties.

Structural Analogues

Substituent Effects and Functional Comparisons

Position 3 Modifications

- Target Compound: The 3-((2-aminophenyl)thio) group introduces a sulfur-linked aromatic amine, which may enhance solubility and enable hydrogen bonding or coordination chemistry. This contrasts with Ethyl 5-chloro-3-phenylindole-2-carboxylate, where a simple phenyl group at position 3 reduces polarity and limits reactive sites .

Position 5 Chlorination

Ester vs. Acid Derivatives

- Ethyl esters (e.g., CAS 4792-67-0) are typically intermediates for synthesizing carboxylic acids via hydrolysis, as demonstrated in the synthesis of quinoline-3-carboxylic acids from ethyl esters . The target compound’s ethyl ester group likely serves a similar role, enabling facile derivatization.

Biological Activity

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)thio)-5-chloro-, ethyl ester (CAS No. 206256-14-6) is a complex organic compound belonging to the indole family, characterized by its unique structure that includes a carboxylic acid group, an ethyl ester, and a thioether substituent. The biological activity of this compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The structural features contribute significantly to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2S |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | Ethyl 3-(2-aminophenyl)sulfanyl-1H-indole-2-carboxylate |

| CAS No. | 206256-14-6 |

The mechanism of action for 1H-Indole-2-carboxylic acid derivatives often involves interactions with specific biological targets such as enzymes and receptors. The indole core can modulate the activity of these targets, leading to various biological effects including apoptosis in cancer cells. Studies have shown that structural modifications at the 3-position of the indole ring are crucial for enhancing apoptotic activity, particularly in breast cancer cell lines like T47D .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : This compound has been identified as a potential apoptosis inducer, demonstrating significant cytotoxic effects against various cancer cell lines. In particular, it has shown efficacy in inhibiting tubulin polymerization, which is critical for cell division .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways relevant to disease progression.

Case Studies and Research Findings

Research has highlighted the biological significance of indole derivatives, including this specific compound:

- Apoptosis Induction : A study reported that modifications on the indole and benzene rings significantly enhance apoptotic activity. For instance, compounds derived from similar structures exhibited EC50 values as low as 0.1 µM in inducing apoptosis in T47D cells .

- Inhibition Studies : Interaction studies have focused on the binding affinity of this compound to various biological targets. The presence of the thioether group enhances its binding capabilities compared to other indole derivatives.

Comparative Analysis with Similar Compounds

The distinct properties of this compound can be contrasted with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Carboxylic acid at position 3 | Primarily a plant hormone |

| 5-Chloroindole | Chlorine substitution at position 5 | Lacks carboxylic acid or thio group |

| Ethyl indole-2-carboxylate | Similar structure without thio group | Different reactivity |

This comparison illustrates how structural variations affect biological activities and therapeutic applications.

Q & A

Q. Critical conditions :

- Temperature : Reflux (~110°C) ensures sufficient energy for thioether bond formation .

- Catalysts : DMAP enhances Boc protection efficiency .

- Solvent polarity : Acetic acid stabilizes intermediates and facilitates proton transfer .

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Q. Basic

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves positional disorder in the thioether or amino groups. High-resolution data (>1.0 Å) minimizes errors in electron density maps .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₁₆ClN₂O₂S: 365.06) .

How do the electronic properties of the 2-aminophenylthio group influence the compound's reactivity?

Advanced

The electron-donating amino group enhances nucleophilicity at the sulfur atom, facilitating:

- Electrophilic aromatic substitution : Reactivity at the para position of the phenyl ring.

- Oxidation sensitivity : The thioether may oxidize to sulfoxide/sulfone under strong oxidizing conditions.

Q. Experimental validation :

- Cyclic voltammetry : Measure oxidation potentials to assess thioether stability.

- Kinetic studies : Compare reaction rates with electron-deficient thiophenol analogs .

What biological targets or mechanisms are hypothesized based on structural analogs?

Q. Basic

- Anti-HIV activity : Analogous 5-chloro-indole-2-carboxylates act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to hydrophobic pockets in HIV-1 RT .

- Antimicrobial activity : Indole-thioether derivatives disrupt bacterial membrane proteins or enzyme active sites .

Q. Recommended assays :

- Enzyme inhibition assays : Test IC₅₀ against HIV-1 RT or bacterial DNA gyrase.

- Cellular cytotoxicity : Use MTT assays on human lymphocytes to evaluate selectivity .

How can low yields during esterification be mitigated?

Q. Advanced

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Use DMAP or pyridine derivatives to accelerate ester bond formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Data contradiction : Yields may vary due to residual moisture; anhydrous conditions are critical .

How can molecular docking predict interactions with HIV reverse transcriptase?

Q. Advanced

- Software : Use Molecular Operating Environment (MOE) or AutoDock Vina for rigid/flexible docking.

- Protocol :

Key parameters : Ligand conformational sampling (100 runs) and scoring function accuracy .

What SAR insights guide functional group modifications?

Q. Advanced

- Chloro at C5 : Enhances lipophilicity and target binding (e.g., HIV-1 RT hydrophobic pocket) .

- Thioether linkage : Replacing sulfur with oxygen reduces activity, highlighting its role in π-stacking .

- Amino group : Protonation at physiological pH improves solubility and hydrogen bonding .

Optimization strategy : Introduce halogens (e.g., F, Br) at C7 to modulate steric effects .

How should discrepancies in IC₅₀ values be addressed?

Q. Advanced

- Purity verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurity interference .

- Assay standardization : Control pH, temperature, and enzyme concentration across studies.

- Data normalization : Compare results against reference inhibitors (e.g., nevirapine for HIV-1 RT) .

What crystallographic challenges arise, and how can SHELX address them?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.